2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide
Description
2-Oxatricyclo[3.3.1.1³,⁷]decan-1-ylmethanesulfonamide is a tricyclic organic compound characterized by a rigid oxygen-bridged framework (oxatricyclo) and a methanesulfonamide (-SO₂NH₂) functional group. The compound’s core structure shares similarities with 2-Oxatricyclo[3.3.1.1³,⁷]decan-3-ol, 1-methyl (CAS 6465-33-4), which has a molecular formula of C₁₀H₁₆O₂ and a molecular weight of 168.233 .
Properties
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c11-15(12,13)6-10-4-7-1-8(5-10)3-9(2-7)14-10/h7-9H,1-6H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGHDGSNWKTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diene and dienophile, a Diels-Alder reaction can be employed to form the bicyclic intermediate.
Introduction of the Oxygen Atom: The oxygen atom can be introduced through an epoxidation reaction, using reagents such as m-chloroperbenzoic acid (m-CPBA).
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, H2O2 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tricyclic structure may also allow the compound to fit into hydrophobic pockets of proteins, affecting their function. Pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions.
Comparison with Similar Compounds
2-Oxatricyclo[3.3.1.1³,⁷]decan-3-ol, 1-Methyl (CAS 6465-33-4)
- Molecular Formula : C₁₀H₁₆O₂
- Molecular Weight : 168.233
- Functional Group : Alcohol (-OH) at position 3 and methyl (-CH₃) at position 1.
- Applications may skew toward solvents or intermediates rather than bioactive agents .
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Molecular Framework : Bicyclic (7-membered ring with sulfur and nitrogen heteroatoms).
- Functional Groups : Carboxylic acid (-COOH), thia (sulfur), and aza (nitrogen).
- This compound’s crystallinity and purity standards (e.g., 〈695〉 and 〈223〉 tests) highlight its pharmaceutical relevance .
Functional Group Analogues
Demeton-S-Methylsulphon (Organophosphate Sulfone)
- Structure: Contains a sulfone (-SO₂-) group and organophosphate backbone.
- Applications : Pesticide (insecticide/acaricide).
- Key Differences : Sulfones like demeton-S-methylsulphon are often more stable but less nucleophilic than sulfonamides. The target compound’s tricyclic core may confer unique steric effects, influencing bioavailability or environmental persistence .
Generic Sulfonamide Derivatives
- Common Features : Sulfonamide (-SO₂NH₂) group, prevalent in antibiotics (e.g., sulfa drugs) and enzyme inhibitors.
Comparative Data Table
*Estimated by adding methanesulfonamide (CH₃SO₂NH₂, MW 109.13) to the core structure of .
Research Findings and Gaps
- Synthesis: Tricyclic compounds often require multistep syntheses, such as Diels-Alder or ring-closing reactions.
- Toxicity and Regulation: Sulfonamides generally require rigorous safety evaluations (e.g., REACH, SDS compliance ).
- Crystallinity : Analogues like the bicyclic compound in meet pharmacopeial crystallinity standards, suggesting the target compound may also require similar purity benchmarks for pharmaceutical use.
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